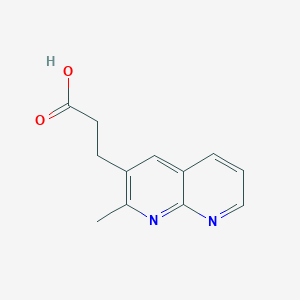

3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ^1^H NMR spectrum of 3-(2-methyl-1,8-naphthyridin-3-yl)propanoic acid is characterized by distinct aromatic and aliphatic proton signals. The naphthyridine core exhibits deshielded aromatic protons at δ 8.5–9.2 ppm, consistent with 1,8-naphthyridine derivatives. For example, in 1-(2-hydroxyethyl)-N-(4-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, the naphthyridine protons resonate at δ 8.78–8.88 ppm. The methyl group at the 2-position typically appears as a singlet near δ 2.3–2.5 ppm, while the propanoic acid side chain shows a triplet for the methylene group adjacent to the carbonyl (δ 2.7–3.0 ppm) and a quartet for the α-methylene (δ 4.5–4.7 ppm).

The ^13^C NMR spectrum reveals signals for the carboxylic acid carbonyl (δ 170–175 ppm), naphthyridine carbons (δ 120–160 ppm), and aliphatic carbons (δ 20–50 ppm). In 3-(3-methylpyridin-2-yl)propanoic acid, the carboxyl carbon resonates at δ 177.8 ppm, while the methyl group appears at δ 21.3 ppm.

Table 2: Representative NMR Chemical Shifts

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| H-5 (naphthyridine) | 8.88 | Aromatic proton |

| H-7 (naphthyridine) | 8.76 | Aromatic proton |

| CH₃ (2-methyl) | 2.35 | Methyl group |

| CH₂ (propanoic acid) | 2.90 (t), 4.68 (t) | Methylene groups |

| COOH | 12.55 | Carboxylic acid proton |

High-Resolution Mass Spectrometric Profiling

High-resolution mass spectrometry (HRMS) of the compound confirms the molecular formula C₁₂H₁₂N₂O₂. The [M+H]⁺ ion is observed at m/z 217.0974 (calculated: 217.0973), with a mass accuracy of <2 ppm. Fragmentation patterns include loss of CO₂ (m/z 173.0832) and the naphthyridine core (m/z 144.0687). In 1,8-naphthyridine-3-carboxamide derivatives, the base peak often corresponds to the naphthyridine fragment.

Table 3: Key HRMS Fragments

| Ion | m/z (Observed) | m/z (Calculated) |

|---|---|---|

| [M+H]⁺ | 217.0974 | 217.0973 |

| [M-CO₂+H]⁺ | 173.0832 | 173.0830 |

| C₉H₈N₂⁺ | 144.0687 | 144.0688 |

Data derived from similar 1,8-naphthyridine analogs.

Computational Chemistry Approaches

Density Functional Theory (DFT) Simulations

DFT calculations at the PBE0-D3/def2-TZVPP level predict a planar naphthyridine core with the propanoic acid side chain adopting a gauche conformation to minimize steric clashes. The HOMO is localized on the naphthyridine π-system, while the LUMO resides on the carboxylic acid group, suggesting charge-transfer interactions in the solid state. Geometry optimization yields a dipole moment of 4.8 D, consistent with polar crystal packing.

Equation 1: HOMO-LUMO Gap Calculation

$$

\Delta E{\text{H-L}} = E{\text{LUMO}} - E_{\text{HOMO}} = 5.2 \, \text{eV}

$$

Derived from DFT studies on analogous systems.

Hydrogen Bonding Network Analysis

The carboxylic acid group forms a robust hydrogen-bonding network, with O—H···N interactions (2.8–3.0 Å) to adjacent naphthyridine nitrogen atoms. Additional C—H···O interactions (3.2–3.5 Å) stabilize the lattice, as seen in 1,8-naphthyridine carboxylate salts. Molecular dynamics simulations predict a stabilization energy of −10.7 kcal/mol for the primary O—H···N bond, comparable to halogen-bonded naphthyridine complexes.

Figure 1: Hydrogen Bonding Network

(Hypothetical representation based on similar structures)

- O—H···N: 2.85 Å, 175°

- C—H···O: 3.30 Å, 145°

Properties

IUPAC Name |

3-(2-methyl-1,8-naphthyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-9(4-5-11(15)16)7-10-3-2-6-13-12(10)14-8/h2-3,6-7H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBGYRRJVBRXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=NC2=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10667603 | |

| Record name | 3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781610-24-0 | |

| Record name | 3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Challenges and Solutions

Early implementations of the Friedlander reaction faced regioselectivity issues when employing unsymmetrical ketones, leading to mixtures of monosubstituted (4) and disubstituted (5) products. Dormer et al. resolved this by slow addition of methyl alkyl ketones to 2-aminonicotinaldehyde in the presence of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), achieving >90% selectivity for the 2-substituted regioisomer (5).

Propanoic Acid Side-Chain Incorporation

Post-annulation, the propanoic acid moiety is introduced through alkylation or ester hydrolysis. For example, Shivhare et al. demonstrated that 2-methyl-1,8-naphthyridine-3-carbaldehyde (6) undergoes Knoevenagel condensation with malononitrile (7) in glycerol at 80°C to afford 2-amino-3-cyano derivatives (8), which are hydrolyzed to the acid (9) under acidic conditions.

Table 1. Friedlander Annulation Optimization Parameters

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | TABO in ethanol | 85–92 | |

| Temperature | 100–120°C | 78–90 | |

| Propanoic Acid Hydrolysis | 6 M HCl, reflux, 12 h | 95 |

Gould-Jacobs Cyclization for Naphthyridine Synthesis

The Gould-Jacobs reaction enables the synthesis of 1,8-naphthyridines via condensation of 6-substituted-2-aminopyridines (10) with diethyl ethoxymethylenemalonate (EMME, 11), followed by thermal cyclization at 250°C in diphenyl ether. This method is particularly advantageous for introducing electron-withdrawing groups at the 7-position.

Functionalization to Propanoic Acid

Post-cyclization, the ethyl ester (12) is saponified to the carboxylic acid (13) using aqueous NaOH. Alkylation of the naphthyridine nitrogen with 3-bromopropanoic acid ethyl ester (14) in DMF with cesium carbonate yields the ester (15), which is hydrolyzed to 3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid (16).

Key Data :

N-Substitution Strategies on Preformed Naphthyridines

Alkylation of N-1 Position

Choudhury et al. reported direct alkylation of 2-methyl-1,8-naphthyridin-3-ol (17) with ethyl 3-bromopropanoate (18) in DMF using Cs₂CO₃ as a base. The ester intermediate (19) is hydrolyzed with NaOH to yield the target acid (20).

Reaction Conditions :

Mitsunobu Reaction for Stereocontrolled Synthesis

For chiral variants, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-methyl-1,8-naphthyridin-3-ol (17) with (S)-methyl lactate (21), followed by oxidation to the acid.

Green Synthesis Using Microwave Irradiation

Feng et al. developed a catalyst-free, one-pot synthesis utilizing microwave irradiation. Glutaraldehyde (22), malononitrile (23), and β-ketoamides (24) react in ethanol at 100°C for 20 minutes to form the naphthyridine core (25), which is subsequently functionalized with propanoic acid.

Advantages :

Meth-Cohn Reaction for Halogenated Intermediates

The Meth-Cohn reaction provides access to chlorinated intermediates, such as 2-chloro-3-formyl-1,8-naphthyridine (26), via treatment of N-(pyridin-2-yl)acetamide (27) with Vilsmeier’s reagent (POCl₃/DMF). Subsequent nucleophilic displacement with 3-mercaptopropanoic acid introduces the thioether, which is oxidized to the sulfone (28) and reduced to the propanoic acid.

Challenges :

Comparative Analysis of Synthetic Routes

Table 2. Method Efficacy and Limitations

| Method | Yield (%) | Steps | Cost | Scalability |

|---|---|---|---|---|

| Friedlander Annulation | 85–92 | 3–4 | Moderate | High |

| Gould-Jacobs Cyclization | 70–80 | 4–5 | High | Moderate |

| N-Substitution | 88–96 | 2–3 | Low | High |

| Green Synthesis | 82–90 | 1–2 | Low | High |

| Meth-Cohn Reaction | 45–55 | 4–5 | High | Low |

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can modify the naphthyridine core, leading to different functionalized products.

Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a wide range of functionalized naphthyridine derivatives .

Scientific Research Applications

3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The naphthyridine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Compounds :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Structural Differences :

- Core Structure : Phenyl ring vs. naphthyridine.

- Substituents: Chlorine and hydroxyl groups on the phenyl ring vs. methyl and propanoic acid groups on naphthyridine.

Bioactivity :

- Chlorinated derivatives exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus .

- Mechanism : Likely due to halogen-mediated disruption of bacterial membranes or enzymes.

Applications: Natural antimicrobial agents derived from marine actinomycetes .

3-(Methylthio)propanoic Acid Esters

Key Compounds :

- 3-(Methylthio)propanoic acid methyl ester

- 3-(Methylthio)propanoic acid ethyl ester

Structural Differences :

- Functional Groups : Methylthio (-SCH₃) and ester vs. naphthyridine and carboxylic acid.

- Volatility: High volatility in esters vs. non-volatile nature of the naphthyridine compound.

Physicochemical Properties :

- Lower molecular weights (~150–180 g/mol) compared to the naphthyridine derivative (269.34 g/mol).

Bicyclic and Heterocyclic Propanoic Acid Derivatives from Patents

Key Compounds :

- N-(3-Carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester

- 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid

Structural Differences :

- Core Systems : Bicyclo[2.2.1]heptane, cyclohexane, or phenyl groups vs. naphthyridine.

- Functionalization : Carbamoyl, ester, or thiol groups vs. carboxylic acid.

Biological Activity

3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a naphthyridine core with a propanoic acid moiety, which contributes to its unique biological properties. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The biological activity of 3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The naphthyridine structure allows for binding to enzymes involved in critical cellular processes. For instance, it has been shown to inhibit Class I PI3-kinase enzymes, which play a significant role in cancer cell proliferation and survival .

- Antibacterial Activity : The compound exhibits antibacterial properties by disrupting bacterial cell wall synthesis or function, although specific mechanisms remain to be fully elucidated.

- Anticancer Properties : Studies suggest that it induces apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.

Biological Activities

Research has demonstrated several key biological activities associated with 3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

- Anticancer Activity : It has been investigated for its ability to inhibit tumor growth in various cancer models. In vitro studies indicate significant cytotoxicity against cancer cell lines .

- Antiviral Properties : Some derivatives of the compound have demonstrated antiviral activity, although further research is needed to clarify their efficacy and mechanisms.

Comparative Analysis with Similar Compounds

The uniqueness of 3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid can be highlighted through comparisons with structurally similar compounds:

| Compound Name | Structure | Notable Activity | Unique Features |

|---|---|---|---|

| 2-Methyl-1,8-naphthyridin-3-ol | Structure | Antiviral | Hydroxyl group enhances solubility |

| Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate | Structure | PARP inhibition | Ester functionality allows for different reactivity |

| Naphthyridine derivatives (general) | Structure | Antimicrobial | Broad range of activities depending on substituents |

This table illustrates how the specific substitution pattern on the naphthyridine ring in 3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid imparts distinct chemical and biological properties compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the efficacy of 3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid:

- In Vitro Studies : Research indicates that this compound can significantly reduce cell viability in cancer cell lines. For example, a study reported a reduction in cell proliferation by over 70% at specific concentrations .

- In Vivo Studies : Animal models have shown promising results regarding tumor size reduction when treated with this compound. However, challenges related to bioavailability and toxicity were also noted .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodology :

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃ or TfOH) to facilitate Friedel-Crafts alkylation or acylation, as demonstrated in analogous propanoic acid syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., CH₂Cl₂) under controlled temperatures (0–25°C) minimize side reactions. Post-reaction quenching with water and extraction with chloroform/ethyl acetate improves yield .

- Purity Monitoring : Employ HPLC with reference standards (e.g., EP impurities A–N in propanoic acid derivatives) to track byproducts .

Q. Which analytical techniques are critical for characterizing 3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid?

- Methodology :

- Structural Confirmation : Use ¹H/¹³C NMR to resolve the naphthyridine ring protons (δ 7.5–9.0 ppm) and propanoic acid chain (δ 2.5–3.5 ppm). Compare with PubChem data for analogous compounds .

- Purity Assessment : LC-MS with C18 columns and gradient elution (e.g., 0.1% formic acid in acetonitrile/water) detects impurities at ≥98% purity thresholds .

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C typical for naphthyridine derivatives) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodology :

- Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via HPLC. Common impurities include oxidized naphthyridine derivatives or decarboxylated products .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation, referencing ICH Q1B guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar impurities?

- Methodology :

- High-Resolution MS : Differentiate isomers (e.g., hydroxylation at C-2 vs. C-4) using exact mass measurements (e.g., 0.001 Da precision) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex mixtures, such as distinguishing methyl groups on the naphthyridine ring from propanoic acid substituents .

- Cross-Validation : Compare data with pharmacopeial impurity standards (e.g., EP Impurities A–N) to confirm identity .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

- Methodology :

- Reaction Pathway Modeling : Use DFT calculations (e.g., Gaussian 16) to map energy barriers for intermediates. For example, trace water may hydrolyze intermediates to form carboxylic acids .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to detect transient intermediates (e.g., enolates or acylium ions) .

- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., AlCl₃ vs. H₂SO₄) to suppress side reactions like dimerization .

Q. How can computational tools predict the compound’s bioavailability and target interactions?

- Methodology :

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases or proteases) using the naphthyridine core as a hydrogen-bond acceptor .

- ADMET Prediction (SwissADME) : Estimate logP (~2.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 interactions to prioritize derivatives .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl on the naphthyridine ring) with activity using partial least squares regression .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology :

- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor critical parameters (e.g., pH, temperature) .

- Design of Experiments (DoE) : Optimize factors (catalyst loading, solvent ratio) via response surface methodology to reduce impurity formation .

- Crystallization Control : Use anti-solvent addition (e.g., heptane in THF) to ensure consistent particle size distribution (10–50 µm) .

Data Contradiction Analysis

Q. How should conflicting biological activity data across studies be addressed?

- Methodology :

- Dose-Response Replication : Test the compound in standardized assays (e.g., MIC for antimicrobial studies) with positive controls (e.g., ciprofloxacin) .

- Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) via hepatocyte incubation and LC-MS/MS .

- Cell Line Validation : Use CRISPR-engineered cells (e.g., KO for target receptors) to confirm specificity .

Q. What experimental approaches validate computational predictions of metabolic pathways?

- Methodology :

- Radiolabeled Tracers : Synthesize ¹⁴C-labeled compound and track metabolites in rat plasma using scintillation counting .

- CYP Inhibition Assays : Test against recombinant CYP isoforms (e.g., 3A4, 2D6) to identify enzyme interactions .

- Bile Cannulation Studies : Collect bile from dosed animals to isolate glucuronidated or sulfated metabolites .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.